molecular formula C10H10BrNO3 B3420593 (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid CAS No. 1955541-49-7

(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid

Cat. No.: B3420593
CAS No.: 1955541-49-7
M. Wt: 272.09 g/mol
InChI Key: NHZNPAYDTGNYOJ-BDAKNGLRSA-N
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Description

(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a chiral compound featuring a bromopyridine moiety attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid typically involves the bromination of pyridine derivatives followed by the formation of the oxolane ring. One common method includes the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, which is then nitrated to produce 2-amino-5-bromo-3-nitropyridine . The subsequent steps involve the formation of the oxolane ring through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Palladium catalysts and arylboronic acids are typically employed in Suzuki cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activities are being explored, particularly its interactions with biological targets and its role in modulating biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity. The oxolane ring provides additional structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is unique due to its chiral oxolane ring, which imparts distinct stereochemical properties. This feature differentiates it from other bromopyridine derivatives and enhances its potential for specific applications in asymmetric synthesis and chiral drug development.

Properties

CAS No.

1955541-49-7

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)/t8-,9+/m1/s1

InChI Key

NHZNPAYDTGNYOJ-BDAKNGLRSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=CN=C2)Br

SMILES

C1COC(C1C(=O)O)C2=CC(=CN=C2)Br

Canonical SMILES

C1COC(C1C(=O)O)C2=CC(=CN=C2)Br

Origin of Product

United States

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